Boc-O-benzyl-D-tyrosine
Overview
Description
Boc-O-benzyl-D-tyrosine, also known as N-Boc-O-benzyl-D-tyrosine, is a compound with the molecular formula C21H25NO5 . It is used as an intermediate for pharmaceutical and chemical research . It is an amino acid building block used in peptide synthesis .
Synthesis Analysis
The synthesis of Boc-O-benzyl-D-tyrosine involves the use of tert-butoxycarbonyl (Boc) and benzyl groups . The Boc group is used to protect the amino group, and the benzyl group is used to protect the carboxyl group . The synthesis process involves the reaction of L-tyrosine with Boc2O and benzyl groups .Molecular Structure Analysis
The molecular structure of Boc-O-benzyl-D-tyrosine consists of a benzyl-protected tyrosine residue with a Boc-protected amino group . The molecular weight of the compound is 371.43 g/mol . The InChI key for Boc-O-benzyl-D-tyrosine is ZAVSPTOJKOFMTA-LGWFVXIRNA-N .Physical And Chemical Properties Analysis
Boc-O-benzyl-D-tyrosine is a white to off-white powder . It has a melting point of 108-113 °C . The compound is slightly soluble in water .Scientific Research Applications
N-Tert-Butoxycarbonylation of Tyrosine : Di-tert-butyl pyrocarbonate, a reactive N-tert-butoxycarbonylating reagent, is used to obtain N-tert-butoxycarbonyl (Boc) derivatives of amino acids, including Boc-O-benzyl-D-tyrosine. These derivatives are essential in peptide synthesis and other biochemical applications (Pozdnev, 2004).
Peptide Synthesis : Boc-O-benzyl-D-tyrosine is employed in peptide synthesis, particularly in the formation of dipeptide esters. Its use in coupling reactions demonstrates its significance in the construction of complex peptide structures (Pawelczak et al., 1976).
Synthesis of Tritium Labeled Compounds : Boc-O-benzyl-D-tyrosine is synthesized in tritium-labeled form for use in biochemical research, particularly in radiolabeling studies (Landvatter et al., 1987).
Development of Synthetic Opioid Ligands : The use of Boc derivatives, including Boc-O-benzyl-D-tyrosine, in the synthesis of opioid peptidomimetics. These compounds play a crucial role in the development of potent opioid receptor ligands (Bender et al., 2015).
Solid Phase Synthesis : Boc-O-benzyl-D-tyrosine is used in the solid-phase synthesis of peptides, highlighting its stability and effectiveness in such methods (González-Muñiz et al., 2009).
Chromatographic Studies : The compound is used in chromatographic studies for molecular recognition, particularly in understanding the interaction of different amino acid derivatives in molecularly imprinted polymers (Lin et al., 2007).
Synthesis of Peptide Inhibitors : Boc-O-benzyl-D-tyrosine is utilized in the synthesis of peptide inhibitors, particularly in the context of aminopeptidase inhibition (Moon & Huh, 1991).
Protecting Group in Peptide Synthesis : Its role as a protecting group in peptide synthesis is crucial, particularly in the synthesis of complex peptides like oxytocin (Yusuf et al., 2014).
Safety And Hazards
Boc-O-benzyl-D-tyrosine should be handled with care. Personal protective equipment, including face protection, should be worn when handling the compound. It should be stored away from heat and sources of ignition . The compound should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Tyr(Bzl)-Oh |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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